14-(Boc-amino)-myristic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

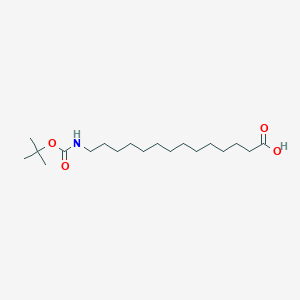

14-(Boc-amino)-myristic acid is a compound that features a myristic acid backbone with a tert-butoxycarbonyl (Boc) protected amino group at the 14th carbon position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.

Mecanismo De Acción

Target of Action

The primary target of 14-(Boc-amino)-myristic acid is the amine moiety in a wide range of biomolecules . The compound is used for the protection of amines, which is a fundamental and useful transformation in organic synthesis, especially in peptide chemistry .

Mode of Action

This compound interacts with its targets through a process known as N-Boc protection . This involves the reaction of the compound with a base and the anhydride Boc2O . The Boc group in the compound is stable towards most nucleophiles and bases , making it an important and popular protective group for amines .

Biochemical Pathways

The N-Boc protection process affects the biochemical pathways involving amines, amino acids, and peptides . The presence of the amine moiety in these biomolecules makes the protection of amines one of the most fundamental transformations in organic synthesis . The process is especially important in peptide synthesis, as the protected amino groups in amino acids can be easily converted into free amines .

Pharmacokinetics

The compound’s stability towards a wide range of nucleophilic reagents and alkaline reaction conditions suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the protection of amines, amino acids, and peptides . This protection prevents undesired side reactions during organic synthesis . Furthermore, N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis , enhancing the efficiency and applicability of multistep reactions.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the N-Boc protection process is typically conducted under either aqueous or anhydrous conditions , and the reaction is often facilitated by a catalyst .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 14-(Boc-amino)-myristic acid typically involves the protection of the amino group with a Boc group followed by the attachment of the myristic acid chain. One common method involves the reaction of myristic acid with a Boc-protected amine under appropriate conditions. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

14-(Boc-amino)-myristic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3

Reduction: LiAlH4, NaBH4

Substitution: TFA, HCl

Major Products Formed

Oxidation: Carboxylic acids or ketones

Reduction: Alcohols or amines

Substitution: Free amine derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

14-(Boc-amino)-myristic acid is primarily utilized in the synthesis of peptide-based therapeutics. The Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions during peptide synthesis, facilitating the incorporation of myristic acid into peptide chains. This modification can enhance the pharmacokinetic properties of therapeutic peptides by improving their membrane permeability and stability.

Case Study: Peptide Drug Development

A study demonstrated that conjugating this compound to therapeutic peptides significantly increased their bioavailability. The fatty acid chain aids in cellular uptake, making it a valuable tool for developing drugs targeting intracellular pathways .

Bioconjugation Techniques

In bioconjugation, this compound serves as a linker for attaching various biomolecules, including proteins and nucleic acids. This application is critical in developing targeted drug delivery systems and diagnostic tools.

Table 1: Bioconjugation Applications

| Application Type | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity and reduces off-target effects in therapeutic agents. |

| Diagnostic Tools | Used in the development of biosensors for detecting specific biomolecules. |

| Vaccine Development | Conjugated to antigens to improve immune response and stability. |

Materials Science

In materials science, this compound is explored for its potential in creating novel biomaterials. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate drugs for controlled release.

Case Study: Liposomal Drug Delivery

Research has shown that liposomes formulated with this compound exhibit enhanced drug encapsulation efficiency and stability compared to traditional lipid formulations . This property makes it a promising candidate for developing advanced drug delivery systems.

Synthesis of Peptidomimetics

The compound is also used in synthesizing peptidomimetics—molecules that mimic the structure and function of peptides but offer improved stability and bioactivity. By incorporating this compound into these structures, researchers can enhance their pharmacological profiles.

Table 2: Properties of Peptidomimetics with Myristic Acid Derivatives

| Property | Traditional Peptides | Peptidomimetics with Myristic Acid |

|---|---|---|

| Stability | Low | High |

| Bioavailability | Moderate | Enhanced |

| Target Specificity | Variable | Improved |

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-amino acids: Similar in structure but with different fatty acid chains.

N-Cbz-amino acids: Use a different protecting group (carbobenzyloxy) instead of Boc.

Fmoc-amino acids: Use a fluorenylmethyloxycarbonyl protecting group.

Uniqueness

14-(Boc-amino)-myristic acid is unique due to its specific combination of a Boc-protected amino group and a myristic acid chain. This combination allows for specific applications in lipid modification studies and peptide synthesis .

Actividad Biológica

14-(Boc-amino)-myristic acid is a fatty acid derivative that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group, serves as an important building block in peptide synthesis and lipidation processes. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure

The chemical structure of this compound consists of a myristic acid backbone (a 14-carbon saturated fatty acid) with an amino group protected by a Boc group. This configuration enables the compound to participate in various biochemical reactions, particularly in the formation of lipidated peptides.

While specific mechanisms of action for this compound itself are not extensively documented, it is known that lipidation plays a significant role in enhancing the stability and bioactivity of peptides. The incorporation of myristoyl groups can facilitate membrane anchoring and influence cellular signaling pathways. For instance, lipidated peptides often exhibit improved interaction with cell membranes, which can enhance their therapeutic efficacy.

Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that fatty acid derivatives, including myristic acid and its derivatives, exhibit antimicrobial activity. This is attributed to their ability to disrupt microbial membranes.

- Anticancer Potential : Research indicates that lipidated peptides can modulate cancer cell signaling pathways, potentially leading to reduced proliferation and increased apoptosis in cancer cells. The incorporation of myristoyl groups is hypothesized to enhance the targeting of these peptides to cancerous tissues.

- Cellular Signaling Modulation : Lipidation via compounds like this compound can influence various signaling pathways, including those involved in cell growth and differentiation.

Research Findings

Recent studies have explored the application of this compound in synthesizing bioactive peptides. For example:

- Peptide Lipidation : The process of attaching myristoyl groups to peptides has been shown to enhance their stability and bioactivity. In one study, lipidated peptides demonstrated increased efficacy in targeting specific cellular receptors involved in cancer progression .

- Synthesis Applications : The compound is utilized as an intermediate in the synthesis of peptide-based therapeutics, where its lipidation contributes to improved pharmacokinetic properties .

Case Studies

- Case Study 1 : A study investigated the effects of myristoylated peptides on cancer cell lines. Results indicated that these peptides exhibited enhanced cytotoxicity compared to their non-lipidated counterparts, suggesting that lipidation significantly improves therapeutic potential .

- Case Study 2 : Another research effort focused on the antimicrobial properties of fatty acid derivatives, including myristic acid. The findings revealed that these compounds could effectively inhibit bacterial growth, supporting the hypothesis that lipidation enhances membrane disruption capabilities .

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

14-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4/c1-19(2,3)24-18(23)20-16-14-12-10-8-6-4-5-7-9-11-13-15-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLLAHARNVYCTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.